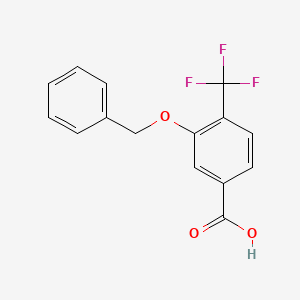

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid

カタログ番号 B2431818

CAS番号:

946007-74-5

分子量: 296.245

InChIキー: ZCSLOOFJVWUBNH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

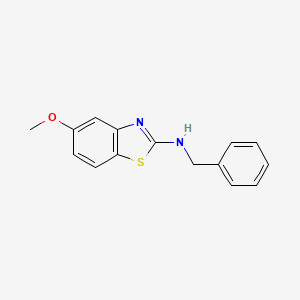

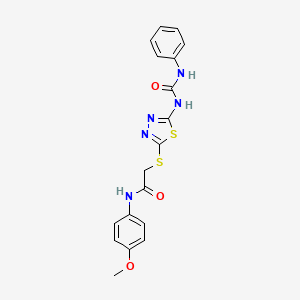

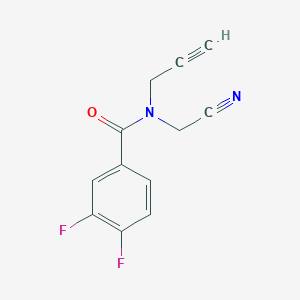

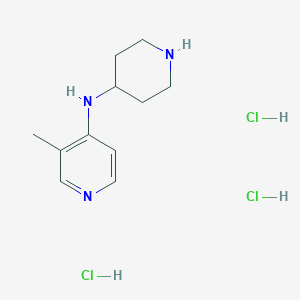

The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a benzyl group (benzyloxy) and a trifluoromethyl group attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives can generally be synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (the base of the benzoic acid) with a carboxylic acid group (-COOH), a benzyl group (benzyloxy), and a trifluoromethyl group (-CF3) attached .Chemical Reactions Analysis

Benzoic acid derivatives, including this compound, can undergo various chemical reactions, such as esterification, reduction, and Grignard reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the benzene ring. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s reactivity .科学的研究の応用

- 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially those with trifluoromethyl groups. These intermediates play a crucial role in drug development and optimization .

- In vitro metabolism studies have identified 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid as a significant metabolite. It likely arises via oxidation of the benzylic position in a series of 3,5-bis(trifluoromethyl)benzyl ethers. Understanding its metabolic pathways is essential for drug safety and efficacy .

- Researchers employ high-performance liquid chromatography (HPLC) to analyze benzoic acids rapidly. A Thermo Scientific HPLC system, coupled with an Accucore 2.6 µm C18 column, allows for efficient separation and detection of compounds like 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid .

Pharmaceutical Intermediates

Metabolite Studies

Fast Analysis Using HPLC

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-phenylmethoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)12-7-6-11(14(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSLOOFJVWUBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid | |

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (816 mg, 7.28 mmol) was added to a solution of 3-fluoro-4-trifluoromethyl-benzoic acid (682 mg, 3.28 mmol) and benzyl alcohol (471 mg, 4.36 mmol) in DMSO (7.3 ml), and the mixture was stirred at room temperature for 16 hours. The reaction solution was made acidic by adding concentrated hydrochloric acid, and the precipitated insoluble matter was then filtered off. The resulting solid was washed with water and then dried to give 3-benzyloxy-4-trifluoromethyl-benzoic acid as a crude compound.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2431740.png)

![N-(3,5-dimethoxyphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2431741.png)

![1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2431742.png)

![N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B2431744.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2431746.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431749.png)